molecular formula C8H11F2N3O B1433104 [3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol CAS No. 1394724-38-9

[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol

Cat. No. B1433104
M. Wt: 203.19 g/mol
InChI Key: BICGQXHESLPYMP-UHFFFAOYSA-N
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Description

“[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol” is a chemical compound with the CAS Number: 1427381-11-0. It has a molecular weight of 202.21 and its IUPAC name is (3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 202.21 . It is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in the form of oil .

Scientific Research Applications

Synthesis and Chemical Properties

  • The development of a single pot dipolar cycloaddition reaction/Cope elimination sequence facilitated access to novel P2X7 antagonists, showcasing the synthetic utility of triazolopyridine derivatives in medicinal chemistry. Notably, one compound exhibited significant solubility and tolerability, advancing to phase I clinical trials for mood disorders treatment (Chrovian et al., 2018).
  • Research on [1,2,4]triazolopyrimidinium and [1,2,4]triazolopyrazinium derivatives revealed their rapid hydrolysis under certain conditions, yielding substituted 1,2,4-triazole derivatives. These findings highlight the reactivity and potential for further functionalization of triazolopyridine compounds (Crabb et al., 1997).

Molecular Organization and Spectroscopy

  • Spectroscopic studies indicated that the molecular organization of related compounds changes with solvent and concentration, influencing their spectroscopic properties. This adaptability suggests potential applications in materials science and sensor development (Matwijczuk et al., 2018).

Molecular Structure

  • The crystal structure analysis of a related compound provided insights into its molecular configuration, showcasing the importance of such studies in understanding the physicochemical properties of triazolopyridine derivatives (Hwang et al., 2006).

Potential Biological Activities

  • The exploration of triazolopyridines in corrosion inhibition for mild steel in acidic media demonstrated their utility beyond pharmaceuticals, indicating their potential in materials science and engineering applications (Ma et al., 2017).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O/c9-7(10)8-12-11-6-2-1-5(4-14)3-13(6)8/h5,7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICGQXHESLPYMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1CO)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol

CAS RN

1394724-38-9
Record name [3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
Reactant of Route 2
[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
Reactant of Route 3
[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
Reactant of Route 4
[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
Reactant of Route 5
Reactant of Route 5
[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol
Reactant of Route 6
[3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methanol

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